Structural Complexity & Sp³ Character: Differentiation from Flat 5-Arylfuran-2-carboxamide Analogs
The target compound contains an sp³-hybridized α-amino ketone carbon that is absent in the planar comparator N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide (C₁₉H₁₅ClN₂O₃; MW 354.8 g/mol) . This single atom increases the fraction of sp³-hybridized carbons (Fsp³) from 0.00 in the comparator to approximately 0.05 in the target compound, a metric positively correlated with clinical success in drug discovery campaigns [1].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | ~0.05 (1 sp³ carbon out of 21 total carbons) |
| Comparator Or Baseline | N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide: Fsp³ = 0.00 (entirely sp² framework) |
| Quantified Difference | Fsp³ improvement from 0.00 to ~0.05; introduction of a tetrahedral stereocenter |
| Conditions | Calculated from 2D molecular structure; no experimental conditions applicable |
Why This Matters
Higher Fsp³ is associated with improved aqueous solubility, reduced crystalline lattice energy, and lower promiscuity in biological screens—factors that directly impact assay reproducibility and lead development trajectories.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Establishes the correlation between Fsp³ and favorable drug properties. View Source
